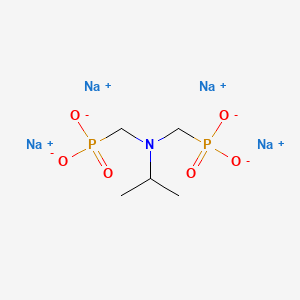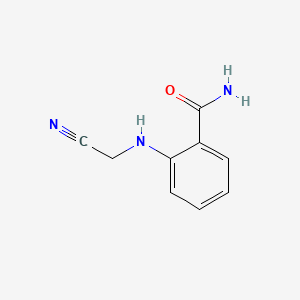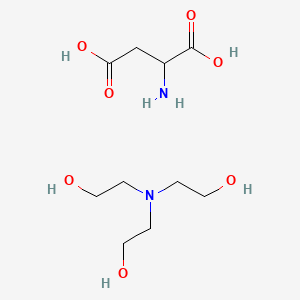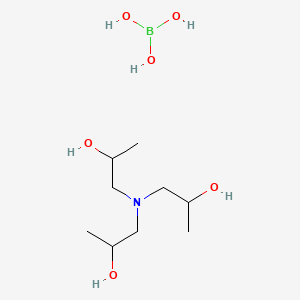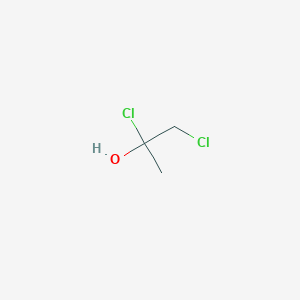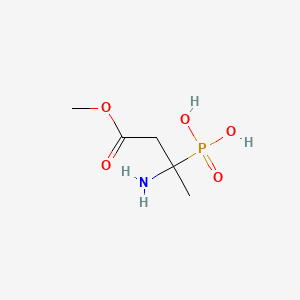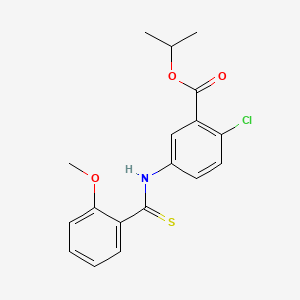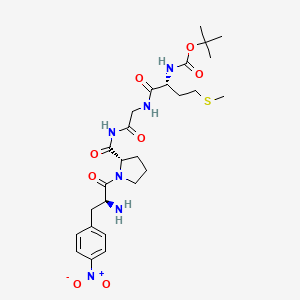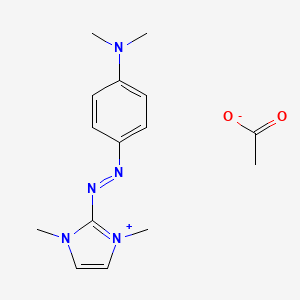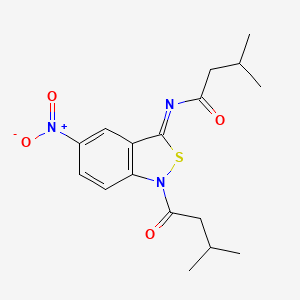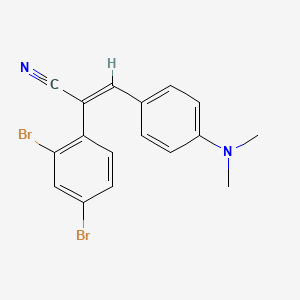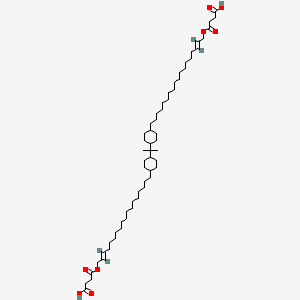![molecular formula C18Cl14 B15180896 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene CAS No. 42429-88-9](/img/structure/B15180896.png)
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a benzene ring, making it a member of the polychlorinated biphenyl (PCB) family. PCBs are known for their chemical stability and resistance to degradation, which has led to their widespread use in various industrial applications. their persistence in the environment and potential health risks have also raised significant concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions often include elevated temperatures and controlled chlorine flow to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving higher yields and purity. Safety measures are crucial due to the toxic nature of chlorine gas and the potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the chlorinated aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation may yield quinones or other oxidized species.
Scientific Research Applications
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of highly chlorinated aromatic compounds in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its potential use in drug development, particularly in designing molecules with similar structures but improved safety profiles.
Industry: It serves as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocrine system and cause oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Hexachlorobenzene: Another highly chlorinated aromatic compound with similar stability and persistence in the environment.
Pentachlorophenol: Used as a pesticide and disinfectant, it shares some chemical properties with the compound .
Polychlorinated Biphenyls (PCBs): A broader class of compounds to which 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene belongs.
Uniqueness
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it exceptionally stable and resistant to degradation, posing both advantages and challenges in its applications and environmental impact.
Properties
CAS No. |
42429-88-9 |
|---|---|
Molecular Formula |
C18Cl14 |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-7(21)13(27)17(31)14(28)8(3)22)2(6(20)12(26)11(5)25)4-9(23)15(29)18(32)16(30)10(4)24 |
InChI Key |
AJXJXJFNFUNEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


